

A Technical Guide to the Spectroscopic Characterization of Verproside

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Compound of Interest

Compound Name: Verproside

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data essential for the characterization of **verproside**, an iridoid glycoside with significant anti-inflammatory properties. The information compiled herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and visualizations of its signaling pathways, serves as a crucial resource for its identification, quality control, and further research in drug development.

Spectroscopic Data for Verproside

The structural elucidation of **verproside** is critically dependent on NMR and MS analyses. The following tables summarize the key quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **Verproside** (500 MHz, CD₃OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	5.18	d	6.5
3	6.25	dd	6.0, 1.5
4	4.95	d	6.0
5	2.80	m	
6	4.20	m	
7	3.65	m	
9	2.55	m	
10	3.85, 3.70	d	12.0
1'	4.67	d	7.9
2'	3.45	m	
3'	3.40	m	
4'	3.35	m	
5'	3.48	m	
6'	3.80, 3.68	m	
2''	7.55	d	2.0
5''	6.80	d	8.0
6''	7.45	dd	8.0, 2.0

Data compiled from publicly available spectral information.[1]

Table 2: ^{13}C NMR Spectroscopic Data for **Verproside** (CD_3OD)

Position	δC (ppm)
1	95.5
3	142.1
4	103.2
5	45.8
6	82.5
7	62.3
8	69.1
9	48.7
10	61.9
1'	100.1
2'	74.8
3'	77.9
4'	71.7
5'	78.1
6'	62.9
C=O	167.5
1"	122.0
2"	117.8
3"	146.2
4"	151.8
5"	116.0
6"	124.5

Data sourced from SpectraBase.[2]

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Verproside**

Parameter	Value
Molecular Formula	C ₂₂ H ₂₆ O ₁₃
Molecular Weight	498.44 g/mol
Exact Mass	498.137341 g/mol
Observed Ion [M-H] ⁻	497.1295

This data is crucial for confirming the molecular formula and purity of **verproside** samples.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed and reproducible methodologies are fundamental to obtaining high-quality spectroscopic data. The following protocols outline the standard procedures for the NMR and MS analysis of **verproside**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **verproside** in 0.5 mL of deuterated methanol (CD₃OD). Ensure the sample is fully dissolved to achieve a homogenous solution for analysis.
- **Instrumentation:** Analyses are typically performed on a 500 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire the proton spectrum at room temperature.
 - Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
 - Process the data with an exponential line broadening of 0.3 Hz.

- ¹³C NMR Acquisition:
 - Acquire the carbon spectrum using a proton-decoupled pulse sequence.
 - A spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds are commonly used.
 - A sufficient number of scans (typically several thousand) are required to achieve an adequate signal-to-noise ratio.
- Data Analysis: Chemical shifts are referenced to the residual solvent peak of CD₃OD (δH 3.31 ppm, δC 49.0 ppm). The spectra are analyzed for chemical shifts, coupling constants, and integration to elucidate the structure.

Mass Spectrometry (LC-HRMS) Protocol

- Sample Preparation: Prepare a dilute solution of **verproside** (e.g., 10 µg/mL) in a solvent compatible with liquid chromatography, such as a methanol/water mixture.
- Liquid Chromatography (LC):
 - Employ a C18 reverse-phase column for separation.
 - Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
 - The flow rate is generally maintained between 0.2-0.5 mL/min.
- High-Resolution Mass Spectrometry (HRMS):
 - The eluent from the LC is introduced into the mass spectrometer, commonly an Orbitrap or Time-of-Flight (TOF) instrument.
 - Operate the mass spectrometer in negative ion mode to observe the deprotonated molecule [M-H]⁻.
 - Acquire data over a mass range that includes the expected m/z of **verproside** (e.g., 100-1000 m/z).

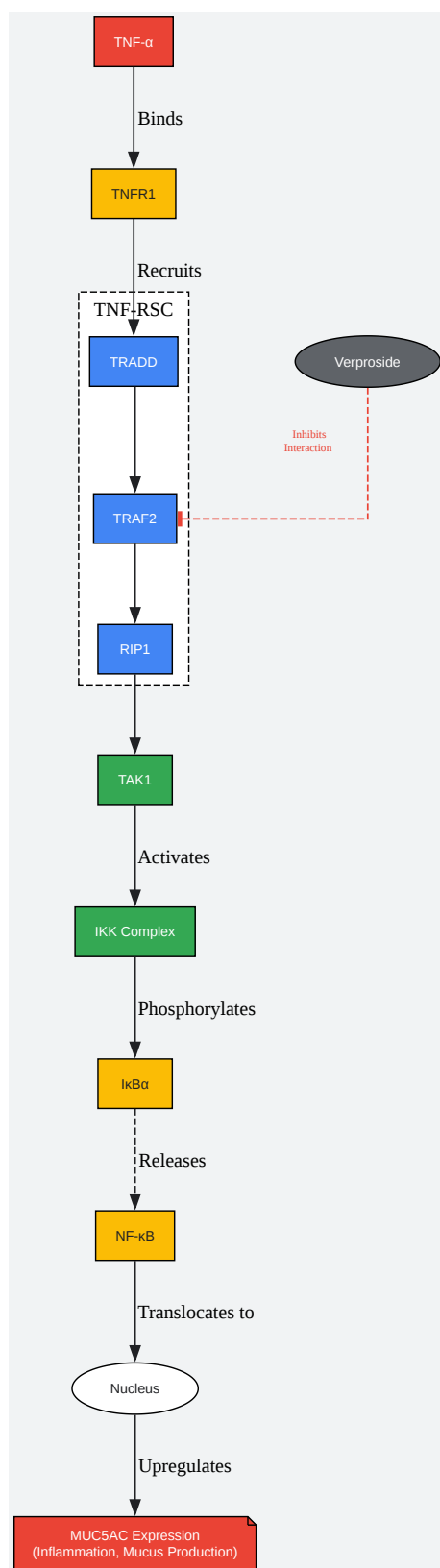
- Data Analysis: The exact mass of the $[M-H]^-$ ion is used to confirm the elemental composition of **verproside** with high accuracy (typically < 5 ppm mass error).

Signaling Pathway Visualizations

Verproside exhibits its anti-inflammatory effects by modulating key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms of action.

Inhibition of the TNF- α /NF- κ B Pathway

Verproside has been shown to inhibit the expression of MUC5AC, a major component of mucus, by suppressing the TNF- α -induced NF- κ B pathway.^{[4][5]} This is achieved by interfering with the formation of the TNF- α -receptor 1 signaling complex (TNF-RSC), specifically by binding between the TRADD and TRAF2 subunits.^{[4][6]}

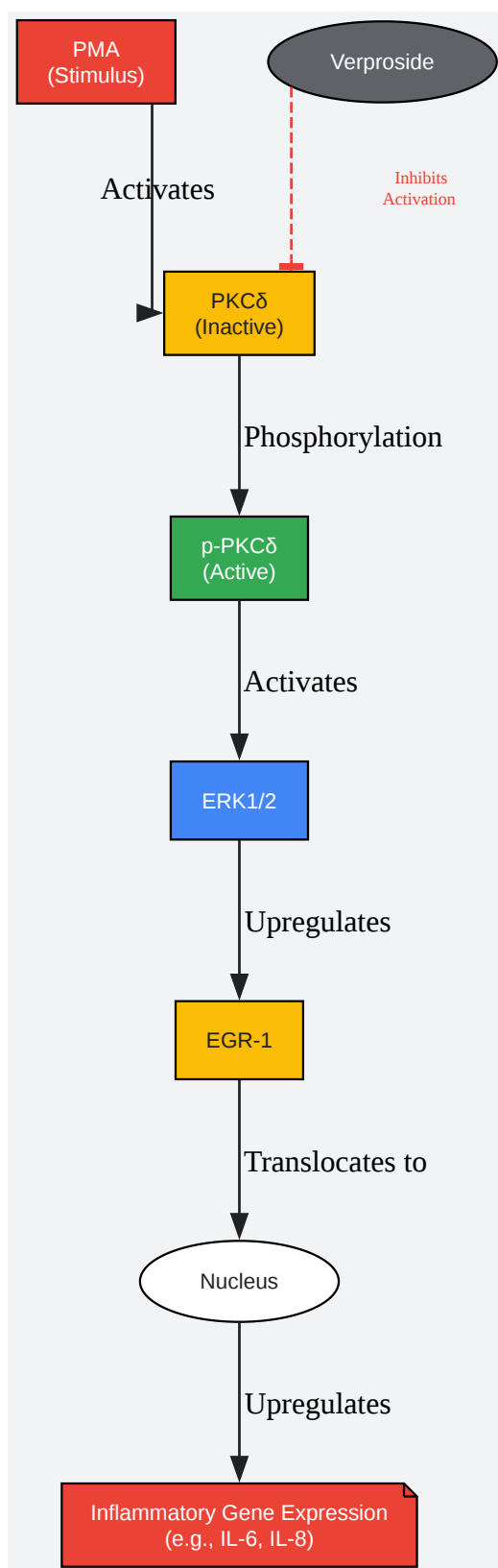


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Caption: **Verproside** inhibits the TNF-α/NF-κB pathway.

Inhibition of the PKC δ /EGR-1 Pathway

Verproside also demonstrates potent inhibitory effects on the PKC δ /EGR-1 signaling axis.^[7]
^[8] This pathway is crucial in the expression of pro-inflammatory genes. **Verproside** specifically inhibits the phosphorylation and activation of Protein Kinase C delta (PKC δ), a key upstream regulator.^[5]^[9]



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Caption: **Verproside** inhibits the PKCδ/EGR-1 signaling pathway.

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